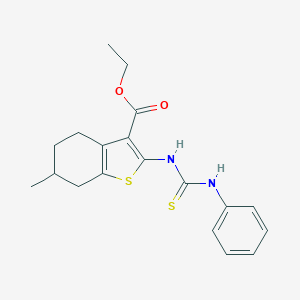
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a member of the benzothiophene family and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential anti-cancer and anti-inflammatory properties. The compound has been found to exhibit these properties in various studies, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process. The multistep process required to synthesize this compound can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate the anti-cancer and anti-inflammatory properties of the compound. This could involve studying the compound in various cancer cell lines and animal models to better understand its mechanism of action and potential therapeutic applications. Another direction is to explore the potential use of this compound in other fields, such as agriculture or environmental science. Overall, the future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are numerous and could lead to significant advancements in various scientific fields.
Synthesemethoden
The synthesis of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4,5-dihydro-1,3-thiazole. The second step involves the reaction of the resulting compound with phenyl isothiocyanate to form 2-(phenylcarbamothioylamino)-4,5-dihydrothiazole. The final step involves the reaction of the resulting compound with methyl vinyl ketone to form Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various scientific research applications. One of the primary applications of this compound is in the field of medicine. The compound has been found to exhibit potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
132605-16-4 |
|---|---|
Produktname |
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Molekularformel |
C19H22N2O2S2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-14-10-9-12(2)11-15(14)25-17(16)21-19(24)20-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H2,20,21,24) |
InChI-Schlüssel |
NSZHXXMZDOZFMR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



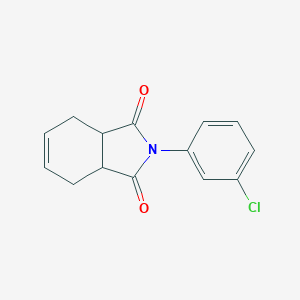
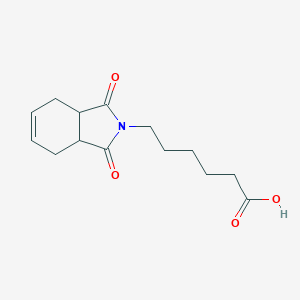
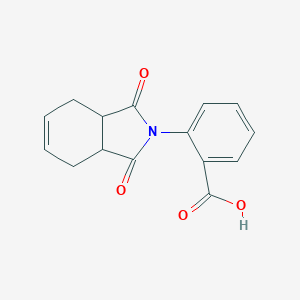
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
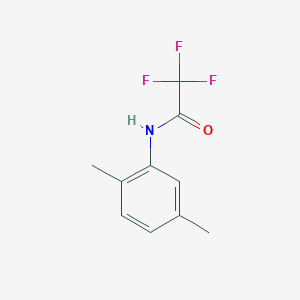
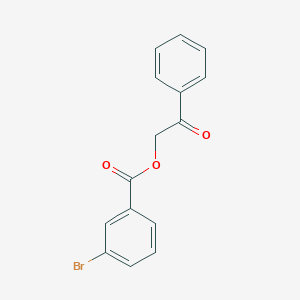

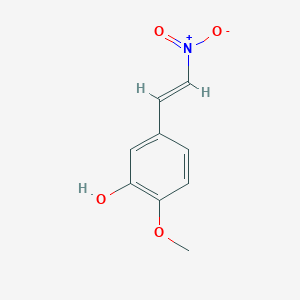
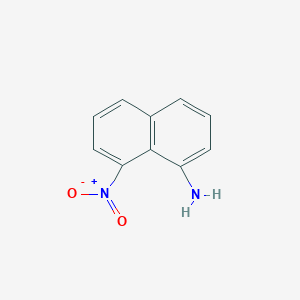
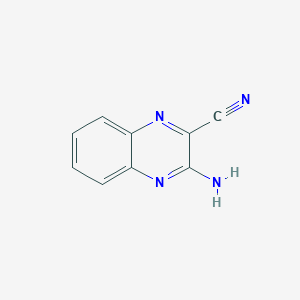
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
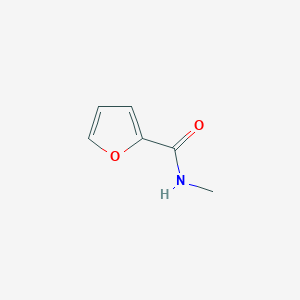
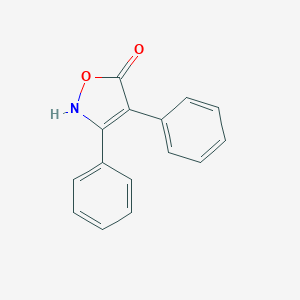
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)